2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- 2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549198
InChI: InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+
SMILES:
Molecular Formula: C15H10BrNO4S
Molecular Weight: 380.2 g/mol

2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-

CAS No.:

Cat. No.: VC16549198

Molecular Formula: C15H10BrNO4S

Molecular Weight: 380.2 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- -

Specification

Molecular Formula C15H10BrNO4S
Molecular Weight 380.2 g/mol
IUPAC Name (E)-3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+
Standard InChI Key ZGKNZSRLLAQTFL-KRXBUXKQSA-N
Isomeric SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propenoic acid (CH2=CHCOOH\text{CH}_{2}=\text{CHCOOH}) backbone substituted at the β-position with a 4-[(4-bromophenyl)thio]-3-nitrophenyl group. Key structural elements include:

  • Nitro group (-NO2\text{-NO}_{2}): Positioned at the 3-position of the phenyl ring, this group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the α,β-unsaturated system.

  • Thioether linkage (-S-\text{-S-}): Connects the nitrophenyl and bromophenyl rings, introducing sulfur-based reactivity and influencing molecular polarity .

  • Bromine atom: Provides a handle for further functionalization via cross-coupling reactions.

Physical and Spectral Properties

PropertyValueSource
Molecular Weight380.21 g/mol
Density1.68 ± 0.1 g/cm³ (predicted)
Boiling Point540.4 ± 50.0 °C (predicted)
pKa4.05 ± 0.10 (predicted)
The acidity of the carboxylic acid group (pKa4.05\text{pKa} \approx 4.05) is slightly lower than typical acrylic acids due to conjugation with the electron-deficient aromatic system . Spectroscopic characterization via NMR and mass spectrometry (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) is critical for confirming structural features such as the trans-configuration of the double bond and substituent orientations .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically proceeds through a multi-step sequence:

  • Nitration: Introduction of the nitro group to a phenyl precursor under controlled acidic conditions.

  • Thioether Formation: Reaction of the nitrophenyl intermediate with 4-bromothiophenol via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group.

  • Propenoic Acid Incorporation: Michael addition or Heck coupling to install the α,β-unsaturated carboxylic acid moiety.

Key challenges include minimizing side reactions such as over-nitration or oxidation of the thioether. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purify intermediates.

Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80 °CPrevents decomposition of nitro groups
SolventDimethylformamide (DMF)Enhances solubility of aromatic intermediates
CatalystPalladium (Heck reaction)Improves coupling efficiency
Reaction times exceeding 24 hours risk side product formation, while lower temperatures (<50 °C) result in incomplete conversion.

Reactivity and Mechanistic Insights

Electrophilic Character

The nitro group’s electron-withdrawing effect polarizes the α,β-unsaturated system, making the β-carbon highly electrophilic. This facilitates reactions such as:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives.

  • Diels-Alder Cycloadditions: The double bond acts as a dienophile, enabling [4+2] cycloadditions with conjugated dienes .

Sulfur-Based Reactivity

The thioether bridge (-S-\text{-S-}) can undergo oxidation to sulfoxide (-SO-\text{-SO-}) or sulfone (-SO2\text{-SO}_{2}-) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties and solubility .

Spectroscopic Analysis

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals coupling constants (J16HzJ \approx 16 \, \text{Hz}) indicative of trans-configuration in the propenoic acid moiety .

  • Mass Spectrometry: Molecular ion peaks at m/z=380.21m/z = 380.21 confirm the molecular weight, while fragmentation patterns elucidate substituent connectivity .

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